Structural Uniqueness: Distinct Isomer with Different Substituent Positions
5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine (CAS 1226221-27-7) is a unique isomer with the ethyl group at the 5-position and the 4-fluorophenyl group at the 2-position of the pyrazole ring . A close analog, 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine (CAS 1309887-58-8), differs by having the fluorophenyl group at the 4-position and in the ortho (2-) rather than para (4-) orientation . This structural variation leads to a different SMILES string (CCC1=NN(C(=C1)N)C2=CC=C(C=C2)F vs. CCc1[nH]nc(N)c1-c1ccccc1F), confirming a distinct molecular architecture.
| Evidence Dimension | Molecular Structure (Isomerism) |
|---|---|
| Target Compound Data | CAS 1226221-27-7; SMILES: CCC1=NN(C(=C1)N)C2=CC=C(C=C2)F; Substituents: 5-ethyl, 2-(4-fluorophenyl) . |
| Comparator Or Baseline | CAS 1309887-58-8; SMILES: CCc1[nH]nc(N)c1-c1ccccc1F; Substituents: 5-ethyl, 4-(2-fluorophenyl) . |
| Quantified Difference | Isomeric difference: 1,2,5 vs. 1,4,5 substitution pattern; para vs. ortho fluorine position. |
| Conditions | Structural comparison based on CAS registry data and SMILES representation. |
Why This Matters
This structural difference directly impacts chemical reactivity, biological target recognition, and physicochemical properties, making the correct isomer crucial for reproducible synthetic and biological outcomes.
